molecular formula C19H26N2O4 B7751330 Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate

Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate

Cat. No.: B7751330
M. Wt: 346.4 g/mol
InChI Key: NSZWBHQWUZBFSV-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by further functionalization to introduce the piperidine and methyl groups . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-4-{[methyl(1-methylpiperidin-4-yl)amino]methyl}-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12-17(19(23)24-4)18-14(15(22)5-6-16(18)25-12)11-21(3)13-7-9-20(2)10-8-13/h5-6,13,22H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWBHQWUZBFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN(C)C3CCN(CC3)C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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